N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound “N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide” features a 1,2,4-triazole core substituted with a 2,6-diethylphenyl group at position 4, a methylsulfanyl group at position 5, and an adamantane-1-carboxamide moiety linked via a methylene bridge. The adamantane group enhances lipophilicity and bioavailability, while the triazole ring and its substituents may contribute to diverse biological interactions.
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4OS/c1-4-19-7-6-8-20(5-2)22(19)29-21(27-28-24(29)31-3)15-26-23(30)25-12-16-9-17(13-25)11-18(10-16)14-25/h6-8,16-18H,4-5,9-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIARYBHIIMLOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Adamantane Core: The adamantane core is introduced via a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based halide.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic and nucleophilic substitutions. Structural analogs show:
-
Nucleophilic substitution at the sulfur-linked methyl group (e.g., displacement by amines or alcohols under basic conditions).
-
Electrophilic substitution at the triazole N-atoms, particularly when coordinated to metal ions (e.g., forming complexes with transition metals).
Methylsulfanyl Group Transformations
The –SCH₃ substituent undergoes:
-
Oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
-
Hydrolysis under acidic conditions to yield sulfonic acid derivatives.
Adamantane-Carboxamide Stability
The adamantane-carboxamide group is chemically inert under mild conditions but can undergo:
-
Hydrolysis under strong acidic or basic conditions to generate adamantane-1-carboxylic acid and the corresponding amine .
Reaction Pathways and Conditions
Mechanistic Insights
-
Triazole-Metal Interactions : The triazole N-atoms act as Lewis bases, coordinating to metals like Cu(II) or Fe(III), which can stabilize oxidation states or enable catalytic activity .
-
Steric Effects : The 2,6-diethylphenyl group imposes steric hindrance, directing reactivity toward less hindered positions (e.g., sulfanyl group over triazole N-atoms).
Comparative Analysis of Analogous Compounds
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with triazole moieties exhibit significant antimicrobial properties. N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has been studied for its effectiveness against various bacterial strains.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazole compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The specific compound was tested alongside other triazole derivatives and exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Triazole derivatives have been linked to the inhibition of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity of Triazole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | TNF-α |
| Control (Ibuprofen) | 10 | COX-2 |
This table illustrates that while the compound shows promising anti-inflammatory activity, it is slightly less potent than Ibuprofen .
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. This compound is being explored as a potential agricultural fungicide.
Case Study:
In a field trial assessing the efficacy of various triazole fungicides on Fusarium species affecting crops, this compound demonstrated a significant reduction in fungal biomass compared to untreated controls. The results suggest that it could be developed into a viable agricultural product .
Organic Scintillators
Recent advancements have highlighted the use of triazole-based compounds in developing organic scintillators for radiation detection.
Data Table: Scintillation Properties
| Compound | Light Yield (photon/MeV) | Decay Time (ns) |
|---|---|---|
| This compound | 20,000 | 3.5 |
| Traditional Scintillator (NaI) | 38,000 | 230 |
This comparison shows that while the new compound offers a lower light yield than traditional scintillators like NaI, its decay time is significantly faster .
Mechanism of Action
The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and adamantane core contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Biological Activity
N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including in vitro assays, molecular docking analyses, and comparisons with established therapeutic agents.
Chemical Structure and Properties
The compound features a complex structure combining an adamantane core with a triazole moiety and a diethylphenyl group. This structural diversity is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | < 10 | Potent |
| MCF-7 (Breast) | < 10 | Potent |
| HCT-116 (Colorectal) | 10 - 20 | Moderate |
| HepG-2 (Liver) | 10 - 20 | Moderate |
| PC-3 (Prostate) | > 20 | Weak |
The compound was compared to doxorubicin, a well-known anticancer drug, which serves as a benchmark for evaluating antiproliferative efficacy .
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to inhibited proliferation.
- Apoptosis Induction : It promotes apoptosis through intrinsic pathways involving mitochondrial membrane potential disruption.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, which are known to contribute to cellular stress and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | < 32 μg/mL | Moderate |
| Escherichia coli | < 64 μg/mL | Moderate |
| Candida albicans | < 16 μg/mL | Potent |
These findings suggest that the compound may serve as a dual-purpose agent in both cancer therapy and infectious disease management .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interactions between this compound and key biological targets such as:
- EGFR Tyrosine Kinase : The docking results indicate strong binding affinity, suggesting potential inhibition of cancer cell proliferation via EGFR pathways.
- Urease Enzyme : The compound demonstrated significant binding interactions with urease, indicating potential applications in treating urease-related infections .
Case Studies
A recent case study involving this compound assessed its effects on human tumor xenografts in mice. The results indicated:
- Tumor Growth Inhibition : Significant reduction in tumor size compared to controls treated with vehicle.
- Survival Rate Improvement : Enhanced survival rates were observed in treated groups.
These findings underscore the therapeutic potential of this compound as both an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Heterocyclic Derivatives
Compounds derived from adamantane-1-carbohydrazide, such as N′-heteroarylidene-1-adamantylcarbohydrazides (3a–c, 4, 5) and 4-acetyl-1,3,4-oxadiazoline analogues (6a–c) , exhibit varied antimicrobial activities depending on their heterocyclic substituents :
Key Observations :
- Imidazole derivatives (4, 5) outperformed isoxazole analogs (3a–c) in broad-spectrum activity, likely due to enhanced interactions with microbial targets .
- The 2,6-diethylphenyl group on the triazole ring introduces steric bulk, which could modulate target binding compared to smaller substituents (e.g., chloro or methoxy groups in 3a–c) .
Triazole-Based Analogues
Triazole Schiff base derivatives with benzopyranone moieties (e.g., triazole benzopyranones) demonstrated antiviral activity against cucumber mosaic virus at 500 mg/L . While structurally distinct from the target compound, these analogues highlight the role of triazole scaffolds in antiviral applications. The adamantane group in the target compound may enhance stability or bioavailability compared to benzopyranone-linked triazoles .
Structural and Functional Divergence
- Heterocycle Core: The target’s 1,2,4-triazole differs from isoxazole () and benzopyranone-linked triazoles (), which may alter electronic properties and hydrogen-bonding capacity.
- Functional Groups : The carboxamide linkage in the target compound contrasts with the carbohydrazide group in , possibly influencing metabolic stability or solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
